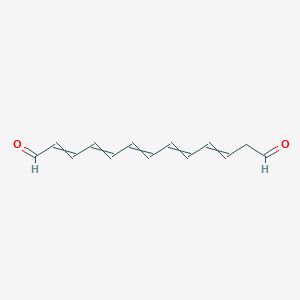![molecular formula C12H18O3 B14503862 Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate CAS No. 62912-22-5](/img/structure/B14503862.png)
Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4,4-dimethyl-7-oxobicyclo[320]heptan-1-yl)acetate is a bicyclic compound with a unique structure that includes a seven-membered ring fused to a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield and selectivity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions may vary depending on the desired product, but they often involve controlled temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
7-Oxabicyclo[2.2.1]heptane: Known for its use in organic synthesis and polymer production.
7-Oxabicyclo[4.1.0]heptan-2-one: Studied for its biological activity and potential medicinal applications.
1,4-Cineole: Used in fragrances and as a bioactive compound in various applications.
Uniqueness
Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate is unique due to its specific bicyclic structure and the presence of functional groups that allow for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62912-22-5 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 2-(4,4-dimethyl-7-oxo-1-bicyclo[3.2.0]heptanyl)acetate |
InChI |
InChI=1S/C12H18O3/c1-11(2)4-5-12(7-10(14)15-3)8(11)6-9(12)13/h8H,4-7H2,1-3H3 |
InChI Key |
KFPQRWVOUWRPRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C1CC2=O)CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine](/img/structure/B14503779.png)
![6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14503788.png)
![1-(6-Benzyl-2-hydroxy-4-methyl[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B14503791.png)
![2-[12-(Dipropylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14503794.png)
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine](/img/structure/B14503800.png)
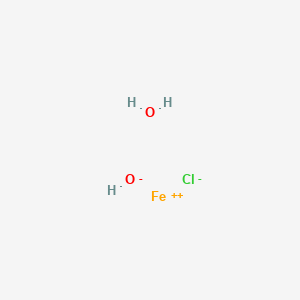
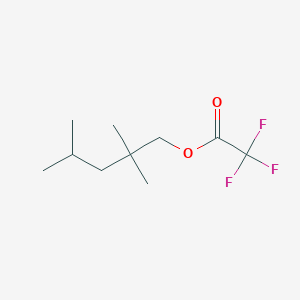
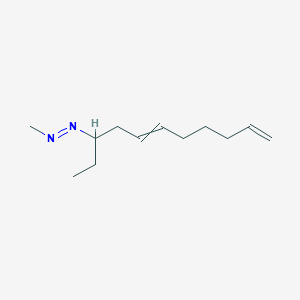
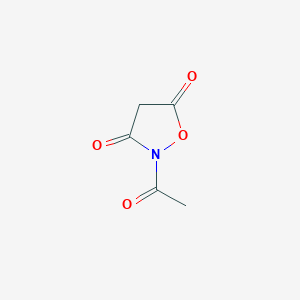
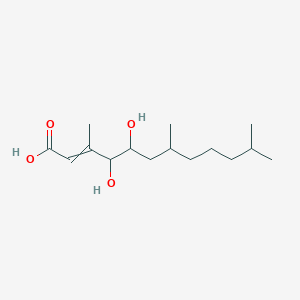
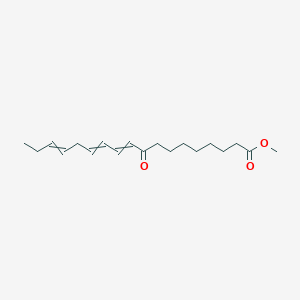
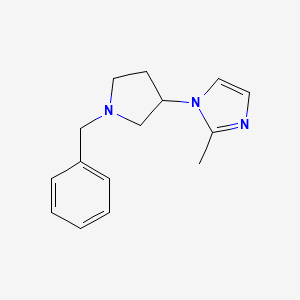
![4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14503854.png)
